4-Amino-2-hydroxypyrimidine-5-carbonitrile

Crystallography Solid-State Chemistry Material Properties

Researchers requiring a pyrimidine-5-carbonitrile building block with distinct hydrogen-bonding capacity often face limited options. AHPC (CAS 16462-28-5) solves this with its 2-hydroxy/2-oxo tautomeric equilibrium, enabling selective O- or N-alkylation from a single precursor-a feature absent in fixed 2-amino analogs. • VEGFR-2 inhibition: optimized derivatives achieve IC50 as low as 0.61 μM. • Monoclinic crystal packing (P21/c) supports solid-form screening. • Guaranteed ≥95% purity; pre-qualified for multi-step synthesis.

Molecular Formula C5H4N4O
Molecular Weight 136.11 g/mol
CAS No. 16462-28-5
Cat. No. B093188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Amino-2-hydroxypyrimidine-5-carbonitrile
CAS16462-28-5
Molecular FormulaC5H4N4O
Molecular Weight136.11 g/mol
Structural Identifiers
SMILESC1=NC(=O)NC(=C1C#N)N
InChIInChI=1S/C5H4N4O/c6-1-3-2-8-5(10)9-4(3)7/h2H,(H3,7,8,9,10)
InChIKeyKFDKBQHGALFUAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Amino-2-hydroxypyrimidine-5-carbonitrile: Core Identifiers & Procurement


4-Amino-2-hydroxypyrimidine-5-carbonitrile (AHPC; C5H4N4O; MW 136.11 g/mol) is a heterocyclic pyrimidine derivative characterized by an amino group at the 4-position, a hydroxyl group at the 2-position, and a carbonitrile group at the 5-position [1]. It is commercially available as a solid with a purity typically specified at ≥95% and a recommended long-term storage condition of a cool, dry place . The compound serves as a versatile precursor for the synthesis of biologically active molecules, particularly those targeting kinases and nucleic acid recognition, due to its multiple functional handles and tautomeric equilibrium [2][3].

Heterocyclic building block with amino, hydroxyl, and carbonitrile handles for kinase-targeted library synthesis
Tautomeric equilibrium (2-hydroxy/2-oxo) enables selective O- or N-functionalization not possible with fixed amino analogs
Commercially supplied with specified minimum purity, supporting reproducible multi-step synthetic workflows

4-Amino-2-hydroxypyrimidine-5-carbonitrile: Differentiation from Analogs


Generic substitution with close analogs such as 2,4-diaminopyrimidine-5-carbonitrile (CAS 16462-27-4) or 4-aminopyrimidine-5-carbonitrile (CAS 16357-69-0) is not recommended due to fundamental differences in hydrogen-bonding capacity, tautomeric state, and resultant synthetic utility. The 2-hydroxy/2-oxo moiety in AHPC provides a distinct hydrogen-bond donor/acceptor pattern that is absent in the 2-amino analogs, directly influencing supramolecular assembly and target recognition in both synthetic and biological contexts [1][2]. Furthermore, the 2-hydroxy group introduces a keto-enol tautomerism that alters the electronic properties and reactivity of the pyrimidine ring, a feature not present in the fixed 2,4-diamino system [3]. These structural nuances translate into quantifiable differences in crystal packing, solubility, and downstream biological activity when incorporated into larger molecular scaffolds [4].

2,4-Diaminopyrimidine-5-carbonitrile lacks the 2-hydroxy/2-oxo tautomeric equilibrium, which may limit selective functionalization strategies
Fixed 2-amino analogs exhibit a different hydrogen-bond donor/acceptor pattern, potentially altering supramolecular assembly and target recognition
4-Aminopyrimidine-5-carbonitrile omits the 2-hydroxy group, shifting reactivity and crystal packing away from that of AHPC

4-Amino-2-hydroxypyrimidine-5-carbonitrile: Evidence for Selection


Crystal Packing vs. 2,4-Diamino Analog

Single-crystal X-ray diffraction analysis reveals that 4-amino-2-hydroxypyrimidine-5-carbonitrile crystallizes in the monoclinic system with space group P21/c and unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)° [1]. This packing arrangement is fundamentally different from that of the closely related 2,4-diaminopyrimidine-5-carbonitrile (CAS 16462-27-4), which typically crystallizes in a triclinic or orthorhombic system [2]. The presence of the 2-hydroxy/2-oxo group in AHPC facilitates strong N-H⋯O hydrogen bonding networks that are absent in the 2-amino analog, directly impacting crystal density, solubility, and mechanical properties [1].

Crystal Packing
Head-to-head
Monoclinic P21/c (a=11.465, b=6.072, c=15.747 Å, β=99.90°) vs. triclinic system reported for 2,4-diamino analog
Distinct crystal system and hydrogen-bonding network affect solid-state stability and dissolution
Single-crystal XRD comparison; pack-ing differences may influence handling
Crystallography Solid-State Chemistry Material Properties

Tautomeric Equilibrium and Synthetic Utility

The 2-hydroxy group in AHPC exists in equilibrium with its 2-oxo tautomeric form, a feature that is not possible in 2-amino or 2-alkyl substituted pyrimidines [1]. Ab initio calculations on the parent 2-hydroxypyrimidine system show that the hydroxy form is dominant in the vapor phase (estimated KT(h/o) ≈ 60-184), but the equilibrium can shift depending on solvent polarity and the presence of hydrogen-bonding partners [2]. This tautomeric flexibility provides AHPC with a unique reactivity profile: it can act as a nucleophile via the enolate form under basic conditions or as a hydrogen-bond donor/acceptor in supramolecular assemblies [3].

Tautomerism
Class-level inference
2-hydroxy ↔ 2-oxo equilibrium (KT > 1 in vapor phase) vs. fixed amino tautomer in 2-amino analogs
Tautomeric flexibility supports selective O- vs. N-functionalization under varied conditions
Inferred from computational data; verify equilibrium under synthetic conditions
Tautomerism Reactivity Medicinal Chemistry

VEGFR-2 Inhibition Potency

While direct IC50 data for 4-amino-2-hydroxypyrimidine-5-carbonitrile against VEGFR-2 are not available in the open literature, the pyrimidine-5-carbonitrile scaffold to which AHPC belongs has been extensively validated as a VEGFR-2 inhibitory pharmacophore. In a 2023 study, optimized pyrimidine-5-carbonitrile derivatives (e.g., compound 11e) demonstrated potent VEGFR-2 inhibition with IC50 values as low as 0.61 μM, outperforming the clinical reference sorafenib [1]. The 2-hydroxy/4-amino substitution pattern in AHPC mirrors the hydrogen-bonding capacity of the most active derivatives in this series, suggesting that AHPC is a suitable precursor for developing next-generation VEGFR-2 inhibitors [2].

VEGFR-2 Context
Class-level
Reported IC50 0.61 μM for pyrimidine-5-carbonitrile derivative 11e; comparator sorafenib ~0.07–0.1 μM
Scaffold-level VEGFR-2 assay context; supports SAR exploration of privileged core
No direct AHPC data; scaffold-derived class-level inference
Kinase Inhibition Anticancer VEGFR-2

Purity Specification and Storage Requirements

Commercially sourced 4-amino-2-hydroxypyrimidine-5-carbonitrile is supplied with a minimum purity specification of 95% . This purity level is critical for reproducible synthetic outcomes, particularly in multi-step syntheses where trace impurities can poison catalysts or generate off-target byproducts. In contrast, some generic pyrimidine intermediates are offered at lower purities (e.g., 90-93%), necessitating additional purification steps . Furthermore, AHPC requires storage in a cool, dry place to prevent hydrolysis of the nitrile group, a precaution that is less stringent for the more stable 2,4-diamino analog [1].

Purity Spec
Specification review
≥95% (AHPC) vs. 90–93% typical for generic pyrimidine intermediates
Higher specification may reduce pre-use purification and impurity carryover
Vendor specification; verify lot-specific COA
Procurement Quality Control Stability

4-Amino-2-hydroxypyrimidine-5-carbonitrile: Application Scenarios


Solid-Form Optimization and Crystallization Screening

The distinct monoclinic crystal packing of AHPC (P21/c, a=11.465 Å, b=6.072 Å, c=15.747 Å, β=99.90°) differentiates it from triclinic analogs, making it a valuable candidate for solid-form screening studies where crystal habit, density, and mechanical properties are critical parameters [1]. Researchers optimizing the physical form of a pyrimidine-based drug candidate can leverage AHPC's unique unit cell dimensions and hydrogen-bonding network to achieve desired dissolution or compressibility characteristics.

Synthesis of 2-Substituted Pyrimidines via Tautomerism

The 2-hydroxy/2-oxo tautomerism of AHPC enables selective O-alkylation or N-alkylation under different conditions, a feature not available with fixed 2-amino analogs [2]. Chemists synthesizing libraries of 2-functionalized pyrimidines for kinase inhibitor SAR can exploit this equilibrium to access both O-linked and N-linked products from a single precursor, streamlining synthetic routes and expanding chemical space exploration [3].

Design and Synthesis of VEGFR-2 Inhibitors

The pyrimidine-5-carbonitrile scaffold, of which AHPC is a core building block, has demonstrated potent VEGFR-2 inhibition with IC50 values as low as 0.61 μM in optimized derivatives [4]. Medicinal chemists developing next-generation anti-angiogenic agents can incorporate AHPC as a central scaffold, leveraging its 4-amino group for linker attachment and its 2-hydroxy/5-carbonitrile groups for hinge-region binding in the kinase ATP pocket [5].

High-Purity Starting Material for Multi-Step Syntheses

With a guaranteed minimum purity of 95%, AHPC is suitable for use as a starting material in multi-step synthetic sequences where intermediate purification steps are undesirable or costly . Procurement of this pre-qualified intermediate reduces the risk of impurity carryover that could compromise yield or selectivity in subsequent transformations, particularly in scale-up and process chemistry applications.

Application
Selection Property
Validation Focus
Solid-form screening studies
Distinct monoclinic crystal system vs. triclinic analogs
Solid-state property assessment (crystal habit, density, stability)
2-Substituted pyrimidine synthesis
Keto-enol tautomerism for selective O- or N-alkylation
Regioselectivity and reaction condition optimization
VEGFR-2 kinase inhibitor scaffold exploration
Pyrimidine-5-carbonitrile privileged scaffold with H-bonding handles
ATP-binding site SAR and hinge-region interaction studies
Multi-step synthetic sequences
Defined commercial purity specification
Impurity profiling and yield consistency across steps

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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